DUPA(OtBu)-OH
Overview
Description
It is primarily used as a targeting moiety in agent conjugates to selectively deliver cytotoxic agents to prostate cancer cells . This compound has gained significant attention due to its high specificity and affinity for prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DUPA(OtBu)-OH typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of the amino group, coupling reactions, and deprotection steps. The tert-butoxycarbonyl (OtBu) group is commonly used as a protecting group for the amino group during the synthesis .
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Coupling Reactions: The protected amino acid is then coupled with glutamic acid derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting group using acidic conditions, such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
DUPA(OtBu)-OH undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Deprotection Reactions: The removal of the tert-butoxycarbonyl group under acidic conditions is a common reaction for this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is frequently used to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and various substituted derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of DUPA(OtBu)-OH involves its binding to prostate-specific membrane antigen (PSMA) on the surface of prostate cancer cells. The compound’s high affinity for PSMA allows it to selectively target and bind to these cells. Once bound, the conjugated cytotoxic agent is internalized by the cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
DUPA-FITC: A fluorescent derivative used for imaging applications.
DUPA-Docetaxel: A conjugate used for targeted chemotherapy.
Uniqueness
DUPA(OtBu)-OH is unique due to its high specificity and affinity for PSMA, making it an excellent candidate for targeted drug delivery systems. Its ability to selectively deliver cytotoxic agents to prostate cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
(4S)-4-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O9/c1-21(2,3)32-17(28)13-11-15(19(30)34-23(7,8)9)25-20(31)24-14(10-12-16(26)27)18(29)33-22(4,5)6/h14-15H,10-13H2,1-9H3,(H,26,27)(H2,24,25,31)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDHSXZOLZZGF-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.